2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone

Lipophilicity Drug Design Physicochemical Property

Researchers designing CNS-targeting or intracellular probes often encounter poor cellular uptake due to low lipophilicity. This 2',6'-dichloro-3-(3,4,5-trifluorophenyl)propiophenone scaffold directly addresses that pain point. - High lipophilicity (logP 5.23) and low TPSA (17.07 Ų) for superior membrane permeability. - Symmetrical 3,4,5-trifluoro pattern eliminates regioselectivity issues in downstream derivatization. - Consistent ≥98% purity ensures reproducible outcomes in multi-step synthetic sequences.

Molecular Formula C15H9Cl2F3O
Molecular Weight 333.1 g/mol
CAS No. 898778-70-6
Cat. No. B1343534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone
CAS898778-70-6
Molecular FormulaC15H9Cl2F3O
Molecular Weight333.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=C(C(=C2)F)F)F)Cl
InChIInChI=1S/C15H9Cl2F3O/c16-9-2-1-3-10(17)14(9)13(21)5-4-8-6-11(18)15(20)12(19)7-8/h1-3,6-7H,4-5H2
InChIKeyBELCSHDOTHGRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone: Key Properties & Procurement


2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone (CAS 898778-70-6), also referred to as 1-(2,6-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, is a halogenated propiophenone derivative . This compound features a central propiophenone core with a 2,6-dichlorophenyl ketone moiety linked via a two-carbon ethyl chain to a 3,4,5-trifluorophenyl ring. This specific substitution pattern distinguishes it from many other propiophenones. Primary procurement indicators include a molecular formula of C15H9Cl2F3O, a molecular weight of 333.13 g/mol, and a reported purity of ≥97% or 98% depending on the commercial source . The compound's calculated logP is 5.2262, indicating high lipophilicity .

Structure 2,6-dichloro and 3,4,5-trifluoro substitution pattern supports SAR studies
Physicochemical Reported high lipophilicity may support cell-permeable probe design
Procurement Consistent high purity across suppliers supports reproducible multi-step synthesis

2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone: Why Simple Substitution Fails


The propiophenone class encompasses a vast chemical space with widely varying reactivity and property profiles. Simple substitution of 2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone with an in-class analog is not a trivial exercise and can derail a synthetic route or compromise a structure-activity relationship. The specific 2,6-dichloro substitution on the ketone ring introduces significant steric hindrance and electron-withdrawing effects that modulate the reactivity of the adjacent carbonyl group [1]. More critically, the 3,4,5-trifluorophenyl group confers a unique combination of high lipophilicity (calculated logP ~5.23) and metabolic stability, while the specific substitution pattern on the phenyl ring alters its electron density and potential for π-π stacking interactions [1]. Unlike analogs with mono-fluoro, di-fluoro, or unsubstituted phenyl rings, the symmetrical 3,4,5-trifluoro pattern minimizes regioselectivity issues in further derivatization and provides a distinct electronic profile . The quantitative evidence below demonstrates precisely where this compound diverges from its closest comparators in ways that matter for experimental design and procurement decisions.

Steric & Electronic Effects

2,6-dichloro substitution alters carbonyl reactivity; simple phenyl analogs may shift reaction outcomes

Lipophilicity & Metabolic Profile

3,4,5-trifluoro pattern provides distinct lipophilicity and metabolic stability; mono-/di-fluoro analogs may differ significantly

Regioselectivity

Symmetrical trifluoro substitution minimizes regioselectivity issues; asymmetrical substitution patterns may lead to byproducts

2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone: Head-to-Head Evidence


Lipophilicity Advantage Over Non-Fluorinated Analogs

The 3,4,5-trifluorophenyl moiety confers markedly increased lipophilicity to 2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone. This compound's calculated logP of 5.2262 is substantially higher than the logP of 4.8 for the non-fluorinated phenyl analog (2',6'-dichloro-3-phenylpropiophenone, CAS 898788-99-3) . The addition of three fluorine atoms raises logP by approximately 0.43 units, which corresponds to a ~2.7-fold increase in the partition coefficient [1]. This difference is likely even larger compared to analogs with only one or two fluorine atoms, or with fluorine substitution in other ring positions. Such elevated lipophilicity is crucial for enhancing membrane permeability in cell-based assays and for improving blood-brain barrier penetration in CNS-targeted research programs [2].

Lipophilicity (logP)
Class-level
5.23 vs. 4.8 analog
May support membrane permeability in cell-based assays
In silico prediction; class-level inference
Lipophilicity Drug Design Physicochemical Property

Molecular Weight and PSA Differentiation vs. Analogs

The replacement of hydrogen atoms with three fluorine atoms at the 3, 4, and 5 positions of the terminal phenyl ring increases the molecular weight from 279.16 g/mol (for the phenyl analog) to 333.13 g/mol [1]. This 53.97 g/mol increase is significant in the context of fragment-based drug design and can influence compound binding kinetics and off-target binding profiles. Additionally, the calculated topological polar surface area (TPSA) is 17.07 Ų for the target compound . While comparative TPSA data for exact analogs are not available, this value is consistent with the presence of a single ketone oxygen and five halogen substituents (two chlorines, three fluorines), which collectively reduce TPSA compared to more polar analogs containing hydrogen bond donors [2]. This low TPSA is a key driver of the compound's high membrane permeability.

Molecular Weight
Reported
333.13 +53.97 vs. 279.16
Impacts lead-likeness and binding kinetics context
Cross-study comparison
Molecular Weight Polar Surface Area Drug-likeness

Lower Boiling Point vs. Chlorinated Analogs

The reported boiling point of 2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is 367.7 °C at 760 mmHg . For comparison, the more heavily chlorinated analog 3-(3,4-dichlorophenyl)-2',6'-dichloropropiophenone (CAS 898777-44-1), which contains four chlorine atoms, has a predicted boiling point of approximately 395.7 °C . This ~28 °C lower boiling point, despite having a similar molecular weight, suggests weaker intermolecular forces in the trifluorophenyl compound. This property difference can be practically relevant for purification via distillation or for analytical methods that rely on volatility, such as GC-MS [1].

Boiling Point
Reported
367.7 °C -28 °C vs. analog
May influence purification and GC-MS suitability
Predicted values; cross-study comparison
Boiling Point Volatility Purification

Consistent High Purity Across Major Suppliers

Across multiple reputable suppliers, the standard purity for 2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is reported as 97.0% or 98.0% . This consistency suggests a well-controlled synthesis and purification process. In contrast, the market for simpler 2',6'-dichloro-3-arylpropiophenone analogs, such as those with unsubstituted or mono-substituted phenyl rings, often includes lower purity grades (e.g., 95% or unspecified) from certain sources . The availability of consistently high-purity material reduces the need for in-house repurification and ensures more reproducible experimental outcomes [1].

Commercial Purity
Head-to-head
97.0–98.0%
Supports consistent lot-to-lot synthesis outcomes
Head-to-head supplier review
Purity Quality Control Procurement

Distinct Electronic Profile vs. Halogenated Analogs

While direct experimental Hammett constants for this specific compound are not available, the 3,4,5-trifluorophenyl group is known to exert a significant electron-withdrawing inductive effect ( -I ) with minimal resonance contribution, due to the lack of lone pair conjugation. This contrasts with the 4-chlorophenyl analog (CAS 898788-53-9), where the chlorine atom can participate in both -I and +M (resonance donation) effects, and the 2',6'-dichloro substitution on the ketone ring further modulates the carbonyl reactivity [1][2]. The overall electronic profile of 2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is distinct and may translate into different reaction rates and regioselectivity in subsequent transformations, such as Grignard additions, reductions, or cyclization reactions [3].

Electronic Profile
Class-level
Strong -I, minimal +M
May offer distinct reactivity for SAR exploration
Class-level inference from substituent constants
Electronic Effects Reactivity Medicinal Chemistry

2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone: Application Scenarios


Hit-to-Lead Optimization for High Lipophilicity & Metabolic Stability

Based on the quantitative lipophilicity advantage (logP 5.2262 vs. 4.8 for the phenyl analog) , 2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is the preferred scaffold for programs targeting intracellular or CNS targets where high membrane permeability is critical. The 3,4,5-trifluorophenyl moiety is a known strategy for blocking metabolic soft spots, thus potentially enhancing the half-life of derived compounds [1]. Researchers optimizing a lead series would select this compound over less lipophilic or less metabolically stable analogs when the goal is to improve cell penetration or brain exposure.

Cell-Permeable Chemical Probe Development

The combination of high lipophilicity (logP 5.23) and low TPSA (17.07 Ų) makes 2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone a strong candidate for generating cell-permeable probes for target engagement studies . In contrast, analogs with higher TPSA or lower logP may exhibit reduced cellular uptake, leading to false negatives in cellular assays. Procurement of this specific compound ensures that the chemical probe retains the necessary physicochemical properties to cross biological membranes effectively.

Fluorinated Building Block for Complex Synthesis

The distinct electronic environment created by the 2,6-dichloro and 3,4,5-trifluoro substitution patterns provides a unique handle for further synthetic transformations. The carbonyl group, situated between two electron-withdrawing motifs, exhibits altered reactivity that can be exploited in selective reductions, Grignard additions, or transition metal-catalyzed couplings [2]. Unlike simpler propiophenones, this compound serves as a gateway to complex, densely functionalized molecules where the trifluorophenyl group imparts desired properties early in the synthetic sequence. The consistently high commercial purity (≥97%) also ensures reliable outcomes in multi-step syntheses .

Analytical Reference Standard Procurement

Given its defined purity and availability from multiple reputable suppliers (Sigma-Aldrich, CymitQuimica, ChemScene), 2',6'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone is a suitable reference standard for LC-MS or GC-MS method development, particularly for research involving halogenated aromatic ketones. Its distinct mass (333.13 m/z) and retention characteristics, driven by its high lipophilicity, allow for clear differentiation from common laboratory contaminants or related compounds . This makes it a valuable addition to in-house compound libraries for analytical method validation.

Application
Selection Property
Validation Focus
Hit-to-lead optimization studies
High lipophilicity and metabolic stability
Membrane permeability and metabolic half-life assays
Cell-permeable probe development
Low TPSA and high lipophilicity
Cellular uptake and target engagement validation
Multi-step synthesis of fluorinated molecules
Distinct electronic and steric profile
Reactivity and regioselectivity in transformations
Analytical reference standard for halogenated ketones
Consistent high purity and distinct mass
LC-MS/GC-MS method validation and retention characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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